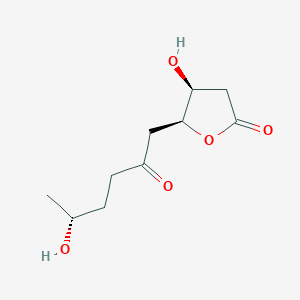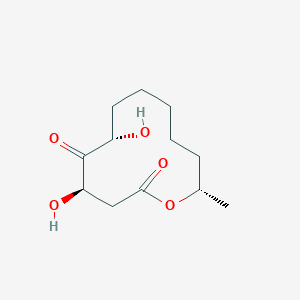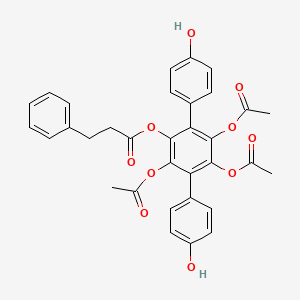
curtisian B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Curtisian B is a para-terphenyl that consists of 1,4-diphenylbenzene substituted by acetyloxy groups at positions 3', 5' and 6', hydroxy groups at positions 4 and 4'' and a (3-phenylpropanoyl)oxy group at position 2'. It is isolated from the fruit body of the mushroom Paxillus curtisii and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is an acetate ester, a 3-phenylpropionate ester, a member of phenols and a para-terphenyl. It derives from a hydride of a 1,4-diphenylbenzene.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Curtisians, including Curtisian B, have demonstrated significant antioxidant activities. Curtisians I-L from Paxillus curtisii showed notable antioxidant effects, especially in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging assay (Quang et al., 2003). Furthermore, other derivatives like Curtisians A-D exhibited inhibitory activity against lipid peroxidation, indicating their potential as natural antioxidants (Yun et al., 2000).
Neuroprotective Properties
Curtisians have been found to possess neuroprotective qualities. In particular, they protect cultured neuronal cells against glutamate neurotoxicity, which is significant in the context of neurodegenerative diseases. Their mechanism involves blocking NMDA receptor-mediated cell death and exhibiting antioxidative activity against iron-mediated oxidative damage (Lee et al., 2003).
Iron Chelation and Fungal Ecology
Curtisians from Paxillus curtisii are involved in iron chelation, which is crucial in the degradation of wood by fungi. Their iron chelation ability has been demonstrated through assays, supporting the role of p-terphenyl curtisians in fungal ecology (Lee et al., 2013).
Antioxidative Properties Against DNA and Cellular Damage
Curtisians have shown significant protective effects against oxidative damage, particularly in safeguarding supercoiled DNA and 2-deoxyribose from hydroxyl radicals. This indicates their potential in preventing cellular damage caused by oxidative stress (Lee et al., 2009).
Propiedades
Nombre del producto |
curtisian B |
|---|---|
Fórmula molecular |
C33H28O10 |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] 3-phenylpropanoate |
InChI |
InChI=1S/C33H28O10/c1-19(34)40-30-28(23-10-14-25(37)15-11-23)32(42-21(3)36)33(43-27(39)18-9-22-7-5-4-6-8-22)29(31(30)41-20(2)35)24-12-16-26(38)17-13-24/h4-8,10-17,37-38H,9,18H2,1-3H3 |
Clave InChI |
FVIXJWLGXKDNER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)CCC3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O |
Sinónimos |
curtisian B curtisian-B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





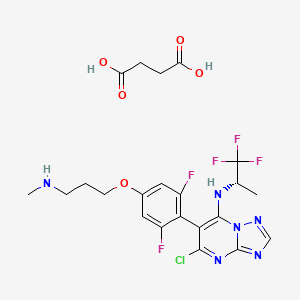
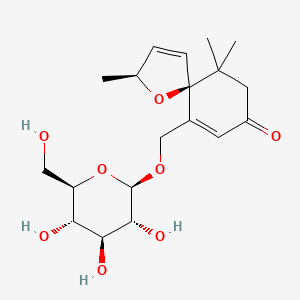
![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)
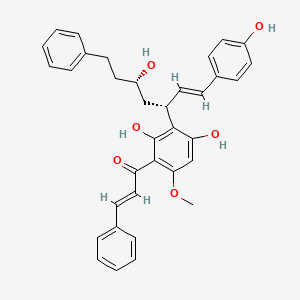
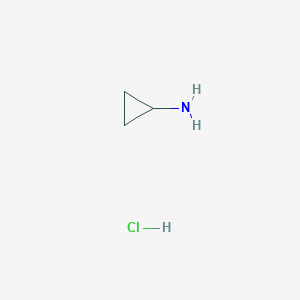

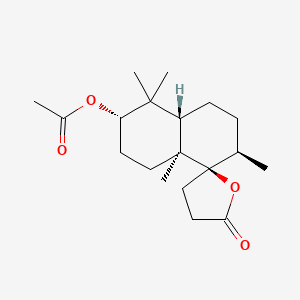

![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1245218.png)
